Cas no 113232-02-3 (3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI))
3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- n-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
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- Inchi: 1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
- InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
- SMILES: N1C2C(=CC=CC=2)C=C(/C=N/O)C=1Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-100mg |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 100mg |
¥1458.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-250mg |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 250mg |
¥1796.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-500mg |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 500mg |
¥3780.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-1g |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 1g |
¥5724.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-2.5g |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 2.5g |
¥9028.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-5g |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 5g |
¥15573.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306139-10g |
(E)-2-chloroquinoline-3-carbaldehyde oxime |
113232-02-3 | 98% | 10g |
¥24753.00 | 2024-08-09 |
3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
Comprehensive Overview of 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) (CAS No. 113232-02-3)
3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) is a specialized organic compound with the CAS number 113232-02-3. This compound belongs to the quinoline family, known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of the oxime functional group and the chloro substituent at the 2-position makes this molecule particularly interesting for researchers and industrial applications. Its (E)-configuration further enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) features a quinoline backbone, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The 2-chloro substitution and the oxime group at the 3-position contribute to its unique electronic and steric properties. These characteristics are crucial for its role in forming complexes, acting as a ligand, or serving as a precursor for more complex molecules. Researchers often explore its potential in catalysis, drug discovery, and functional materials due to its versatile reactivity.
One of the trending topics in chemistry today is the search for sustainable synthesis methods and green chemistry alternatives. 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) has garnered attention in this context due to its potential as a building block for environmentally friendly processes. Scientists are investigating its use in metal-organic frameworks (MOFs) and photocatalysis, where its structural features can enhance efficiency and reduce waste. This aligns with the global push toward sustainable chemical manufacturing and renewable energy solutions.
In the pharmaceutical industry, 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) is studied for its potential as a bioactive scaffold. Quinoline derivatives are well-known for their antimicrobial, anticancer, and anti-inflammatory properties. The addition of the oxime group introduces further possibilities for hydrogen bonding and interaction with biological targets. Recent studies have explored its derivatives as potential enzyme inhibitors or receptor modulators, addressing pressing medical challenges such as antibiotic resistance and chronic diseases.
From a commercial perspective, the demand for high-purity specialty chemicals like 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) is rising. Companies in the fine chemicals and custom synthesis sectors are increasingly sourcing this compound for research and development. Its applications in electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors, further drive market interest. Analysts predict growth in this niche, especially with advancements in nanotechnology and optoelectronics.
For researchers handling 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI), proper storage and handling are essential to maintain its stability. It is recommended to store the compound in a cool, dry place, away from light and moisture, to prevent degradation. Safety data sheets (SDS) should always be consulted to ensure compliance with laboratory protocols. While not classified as hazardous under standard regulations, prudent handling practices are advised to avoid unnecessary exposure.
In summary, 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI) (CAS No. 113232-02-3) is a versatile and valuable compound with broad applications in modern chemistry. Its relevance in drug development, green chemistry, and advanced materials makes it a subject of ongoing research. As industries continue to innovate, this compound is likely to play a pivotal role in emerging technologies and scientific breakthroughs.
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